Cas no 2098031-72-0 (N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride)

N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride
- N-(azetidin-3-yl)-5-chloropyrimidin-2-amine;dihydrochloride
- N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride
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- Inchi: 1S/C7H9ClN4.2ClH/c8-5-1-10-7(11-2-5)12-6-3-9-4-6;;/h1-2,6,9H,3-4H2,(H,10,11,12);2*1H
- InChI Key: FOJVHOXINCKXKP-UHFFFAOYSA-N
- SMILES: ClC1C=NC(=NC=1)NC1CNC1.Cl.Cl
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 142
- Topological Polar Surface Area: 49.8
N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N298171-100mg |
n-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride |
2098031-72-0 | 100mg |
$ 115.00 | 2022-06-03 | ||
TRC | N298171-1g |
n-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride |
2098031-72-0 | 1g |
$ 635.00 | 2022-06-03 | ||
TRC | N298171-500mg |
n-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride |
2098031-72-0 | 500mg |
$ 410.00 | 2022-06-03 | ||
Life Chemicals | F2167-4050-10g |
N-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride |
2098031-72-0 | 95%+ | 10g |
$1844.0 | 2023-09-06 | |
Life Chemicals | F2167-4050-1g |
N-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride |
2098031-72-0 | 95%+ | 1g |
$439.0 | 2023-09-06 | |
Life Chemicals | F2167-4050-0.25g |
N-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride |
2098031-72-0 | 95%+ | 0.25g |
$396.0 | 2023-09-06 | |
Life Chemicals | F2167-4050-5g |
N-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride |
2098031-72-0 | 95%+ | 5g |
$1317.0 | 2023-09-06 | |
Life Chemicals | F2167-4050-0.5g |
N-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride |
2098031-72-0 | 95%+ | 0.5g |
$417.0 | 2023-09-06 | |
Life Chemicals | F2167-4050-2.5g |
N-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride |
2098031-72-0 | 95%+ | 2.5g |
$878.0 | 2023-09-06 |
N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride Related Literature
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
Additional information on N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride
Introduction to N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride (CAS No. 2098031-72-0)
N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride, a compound with the chemical identifier CAS No. 2098031-72-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of pyrimidine derivatives, which are widely recognized for their diverse biological activities and therapeutic potential. The structural framework of this molecule incorporates both azetidine and pyrimidine moieties, which are known for their ability to interact with biological targets in complex ways, making them valuable scaffolds for drug discovery.
The synthesis and characterization of N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride involve meticulous chemical processes that ensure high purity and yield. The presence of a chlorine atom at the 5-position of the pyrimidine ring and an amine group at the 2-position enhances its reactivity, enabling further functionalization and derivatization. These features make it a versatile intermediate in the development of novel therapeutic agents.
In recent years, there has been a growing interest in pyrimidine-based compounds due to their role in various pharmacological applications. Research has demonstrated that these molecules can exhibit inhibitory effects on enzymes and receptors involved in critical biological pathways. For instance, studies have shown that certain pyrimidine derivatives can modulate kinases, which are pivotal in cell signaling and proliferation. The compound N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride is being explored for its potential to interfere with aberrant signaling pathways associated with diseases such as cancer.
The azetidine ring in this compound contributes to its unique pharmacophoric properties, allowing it to bind effectively to biological targets. Azetidine derivatives are known for their ability to mimic natural amino acids, which can lead to potent interactions with enzymes and receptors. This characteristic makes N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride a promising candidate for further investigation in medicinal chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction of this compound with biological targets. Molecular docking studies have suggested that it can bind to various proteins involved in disease pathways, including those implicated in inflammation and metabolic disorders. These findings highlight the potential of this compound as a lead molecule for drug development.
The dihydrochloride salt form of N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine enhances its solubility and stability, making it more suitable for pharmaceutical applications. Solubility is a critical factor in drug formulation, as it affects bioavailability and therapeutic efficacy. By improving solubility, this salt form ensures that the compound can be effectively delivered to target sites in the body.
Current research is focused on evaluating the pharmacokinetic properties of N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride. Pharmacokinetics studies provide insights into how the compound is absorbed, distributed, metabolized, and excreted by the body. Understanding these processes is essential for optimizing drug dosages and formulations to maximize therapeutic effects while minimizing side effects.
Preclinical studies have begun to explore the safety and efficacy of this compound in animal models. These studies are crucial for assessing its potential as a therapeutic agent before human trials can be conducted. Initial results have shown promising activity against certain disease models, warranting further investigation into its clinical applications.
The development of novel drugs often involves a multidisciplinary approach, combining expertise from chemistry, biology, pharmacology, and other related fields. N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride exemplifies this collaborative effort, as it represents the culmination of years of research and development by scientists from various disciplines.
Future directions in the study of this compound include exploring its potential as an anti-inflammatory agent, an antimicrobial agent, or a treatment for neurological disorders. The versatility of its chemical structure allows for modifications that can tailor its biological activity toward specific therapeutic targets.
In conclusion, N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride (CAS No. 2098031-72-0) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it a valuable tool for exploring new therapeutic strategies. As research continues to uncover its full potential, this compound is poised to play a crucial role in addressing unmet medical needs.
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